N-(2-(3-烯丙基脲基)苯基)-2-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

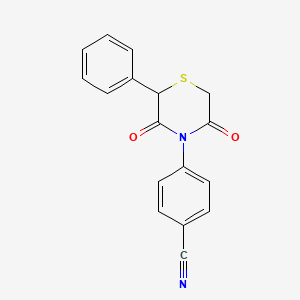

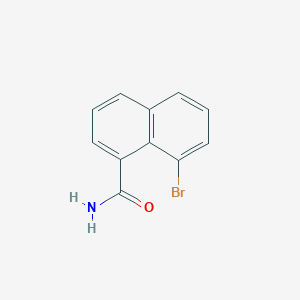

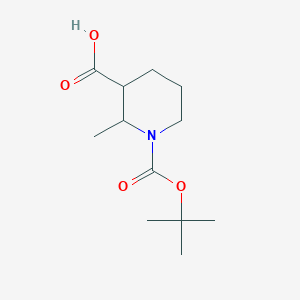

“N-(2-(3-allylureido)phenyl)-2-fluorobenzamide” is a complex organic compound. It contains an amide group (-CONH2), a fluorobenzene group (a benzene ring with a fluorine atom), and an allylureido group (an allyl group attached to a urea group). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the fluorine atom onto the benzene ring, and the attachment of the allylureido group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring suggests that the compound could have a planar structure, while the amide group could participate in hydrogen bonding, influencing the compound’s structure and properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group could undergo hydrolysis, the fluorobenzene group could participate in electrophilic aromatic substitution reactions, and the allylureido group could be involved in reactions typical of alkenes and ureas .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amide group could increase its solubility in water, while the fluorobenzene group could increase its stability .科学研究应用

铁催化的氟酰胺定向C-H氟化

铁催化的氟酰胺定向苯甲基、烯丙基和未活化的C-H键的C-H氟化显示出广泛的底物范围和官能团耐受性。由三氟甲磺酸铁(II)介导的这一过程允许化学选择性氟转移,而无需贵金属添加剂,这表明涉及铁直接介导的短寿命自由基中间体的机制(Groendyke, AbuSalim, & Cook, 2016)。

芳香酰胺对埃及伊蚊的行为反应和生物功效

取代的芳香酰胺,包括甲基、甲氧基、氯和氟基团的修饰,已显示出对埃及伊蚊的驱避活性。本研究强调了此类化合物在防治媒介传播疾病的个人防护管理中的潜在用途(Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011)。

N-[2-(三氟甲基)苯基]苯甲酰胺的晶体结构

三种N-[2-(三氟甲基)苯基]苯甲酰胺的晶体结构揭示了晶格内分子排列和潜在相互作用的见解。此类结构信息可以为具有所需物理和化学性质的新化合物的设计提供依据(Suchetan, Suresha, Naveen, & Lokanath, 2016)。

谷胱甘肽和吡罗昔康的高灵敏度生物传感器

一项基于FePt/CNTs纳米复合材料/N-(4-羟苯基)-3,5-二硝基苯甲酰胺改性碳糊电极同时测定谷胱甘肽和吡罗昔康的高灵敏度生物传感器的研究展示了芳香酰胺在增强生物相关分子的电化学检测中的应用(Karimi-Maleh et al., 2014)。

氟化苯甲酰胺神经阻滞剂作为多巴胺D-2受体示踪剂

氟化苯甲酰胺神经阻滞剂用于多巴胺D-2受体成像的开发突出了结构修饰在增强受体亲和力和选择性中的重要性。此类化合物是了解神经递质系统和开发治疗剂的宝贵工具(Mukherjee, Yang, Das, & Brown, 1995)。

未来方向

属性

IUPAC Name |

2-fluoro-N-[2-(prop-2-enylcarbamoylamino)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2/c1-2-11-19-17(23)21-15-10-6-5-9-14(15)20-16(22)12-7-3-4-8-13(12)18/h2-10H,1,11H2,(H,20,22)(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJZTPQUBPFLMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B2583748.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-benzoxazole-5-carboxylic acid](/img/structure/B2583751.png)

![8-(4-ethoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2583760.png)

![Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2583765.png)